molecular formula C52H82N12O10 B12633812 L-Lysyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucyl-L-prolyl-L-valyl-L-phenylalanine CAS No. 920015-77-6

L-Lysyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucyl-L-prolyl-L-valyl-L-phenylalanine

Cat. No.: B12633812
CAS No.: 920015-77-6
M. Wt: 1035.3 g/mol
InChI Key: PCPHTDKOHIFAMU-AQJXLSMYSA-N
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Description

L-Lysyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucyl-L-prolyl-L-valyl-L-phenylalanine is a complex peptide compound Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucyl-L-prolyl-L-valyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is produced in genetically engineered microorganisms. These methods ensure high yield and purity, essential for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

L-Lysyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucyl-L-prolyl-L-valyl-L-phenylalanine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the tyrosine residue, affecting the peptide’s activity.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Specific amino acids can be substituted to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Dithiothreitol (DTT), beta-mercaptoethanol.

    Substitution Reagents: Amino acid derivatives, coupling agents like HATU or DIC.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine formation, while reduction can yield free thiol groups.

Scientific Research Applications

L-Lysyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucyl-L-prolyl-L-valyl-L-phenylalanine has diverse applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of peptide-based materials and products.

Mechanism of Action

The mechanism of action of L-Lysyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucyl-L-prolyl-L-valyl-L-phenylalanine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the peptide’s structure and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • L-Threonyl-L-seryl-L-lysyl-L-tyrosyl-N~5~-(diaminomethylene)-L-ornithine
  • L-Threonyl-L-valyl-L-leucyl-L-threonyl-L-seryl-L-lysyl-L-tyrosyl-N~5~-(diaminomethylene)-L-ornithine

Uniqueness

L-Lysyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucyl-L-prolyl-L-valyl-L-phenylalanine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties

Properties

CAS No.

920015-77-6

Molecular Formula

C52H82N12O10

Molecular Weight

1035.3 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C52H82N12O10/c1-30(2)26-38(60-45(67)37(17-12-24-57-52(55)56)58-47(69)39(28-34-19-21-35(65)22-20-34)59-44(66)36(54)16-10-11-23-53)46(68)61-40(27-31(3)4)50(72)64-25-13-18-42(64)48(70)63-43(32(5)6)49(71)62-41(51(73)74)29-33-14-8-7-9-15-33/h7-9,14-15,19-22,30-32,36-43,65H,10-13,16-18,23-29,53-54H2,1-6H3,(H,58,69)(H,59,66)(H,60,67)(H,61,68)(H,62,71)(H,63,70)(H,73,74)(H4,55,56,57)/t36-,37-,38-,39-,40-,41-,42-,43-/m0/s1

InChI Key

PCPHTDKOHIFAMU-AQJXLSMYSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCCN)N

Origin of Product

United States

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